molecular formula C12H16Se B14388728 [(Hex-1-en-3-yl)selanyl]benzene CAS No. 90036-67-2

[(Hex-1-en-3-yl)selanyl]benzene

Cat. No.: B14388728
CAS No.: 90036-67-2
M. Wt: 239.23 g/mol
InChI Key: UOGJNQJILNPOEP-UHFFFAOYSA-N
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Description

[(Hex-1-en-3-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a benzene ring substituted with a selanyl group attached to a hex-1-en-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Hex-1-en-3-yl)selanyl]benzene typically involves the reaction of hex-1-en-3-yl halides with sodium selenide, followed by the introduction of the benzene ring through a nucleophilic substitution reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. large-scale synthesis would likely follow similar routes as laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

[(Hex-1-en-3-yl)selanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to the original selanyl compound.

    Substitution: The hex-1-en-3-yl group can undergo substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Regeneration of the original selanyl compound.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

[(Hex-1-en-3-yl)selanyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of selenium-containing drugs.

Mechanism of Action

The mechanism of action of [(Hex-1-en-3-yl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in antioxidant defense mechanisms. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylselenol: Contains a phenyl group attached to a selenium atom.

    Benzylselenol: Contains a benzyl group attached to a selenium atom.

    Selenophenes: Compounds containing a selenium atom within a five-membered aromatic ring.

Uniqueness

[(Hex-1-en-3-yl)selanyl]benzene is unique due to the presence of both a hex-1-en-3-yl chain and a benzene ring, providing a combination of aliphatic and aromatic properties

Properties

CAS No.

90036-67-2

Molecular Formula

C12H16Se

Molecular Weight

239.23 g/mol

IUPAC Name

hex-1-en-3-ylselanylbenzene

InChI

InChI=1S/C12H16Se/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h4-7,9-11H,2-3,8H2,1H3

InChI Key

UOGJNQJILNPOEP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)[Se]C1=CC=CC=C1

Origin of Product

United States

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